Paeonilactona C

Descripción general

Descripción

Paeonilactone C is a compound that has been the subject of various scientific studies due to its unique chemical structure and potential applications. It belongs to the class of monoterpenoids and is known for its complex molecular architecture.

Synthesis Analysis

The synthesis of Paeonilactone C has been achieved through various routes. One notable method involves starting with R-(−)-carvone and employing lipase catalyzed highly diastereoselective enzymatic acetylation (Hatakeyama et al., 1994). Another approach is the enantioselective synthesis starting from achiral substrates, utilizing palladium-, copper-, and enzyme-catalyzed reactions (Jonasson, Rönn, & Bäckvall, 2000).

Molecular Structure Analysis

The molecular structure of Paeonilactone C is characterized by its tricyclic monoterpene structure. Spectroscopic methods, including NMR and computational data, have been used to elucidate its structure in various studies, highlighting its complex arrangement of stereocenters and oxygen-containing functional groups.

Chemical Reactions and Properties

Paeonilactone C's chemical reactivity is influenced by its densely oxygenated structure. It has been used as a substrate in reactions like metalation, epoxidation, and cycloaddition. Its reactivity profile is significant for the synthesis of various biologically active compounds.

Physical Properties Analysis

The physical properties of Paeonilactone C, such as melting point, solubility, and crystalline structure, have been characterized through various analytical techniques. These properties are crucial for understanding its behavior in different environments and for potential applications.

Chemical Properties Analysis

Chemical properties like reactivity with different reagents, stability under various conditions, and interaction with biological systems have been a focus of research. Studies have investigated its ability to form complexes and its behavior in biological systems, providing insights into its potential applications in different fields.

Aplicaciones Científicas De Investigación

Potenciales Terapéuticos contra COVID-19

La Paeonilactona C ha sido identificada como un posible agente terapéutico contra el SARS-CoV-2. Los estudios in silico e in vitro sugieren que puede interactuar con la proteasa principal del virus (3CL pro) y las proteínas humanas ACE2. Esta interacción indica una alta afinidad, posicionando la this compound como un posible inhibidor del virus, lo que podría conducir al desarrollo de nuevos tratamientos para COVID-19 .

Actividad Neuroprotectora

Los estudios han demostrado que la this compound, aislada de las raíces de Paeonia lactoflora, exhibe propiedades neuroprotectoras. Se ha probado in vitro su capacidad para proteger cultivos celulares corticales primarios de ratas contra la citotoxicidad inducida por estrés oxidativo, específicamente H2O2 . Esto sugiere su posible aplicación en el tratamiento de enfermedades neurodegenerativas o lesiones cerebrales donde el estrés oxidativo es un factor.

Propiedades Anticancerígenas

Los fitoquímicos de la Paeonia, incluida la this compound, se han explorado por sus actividades anticancerígenas. Si bien los mecanismos detallados aún están bajo investigación, la interacción del compuesto con varias vías celulares sugiere un posible papel en la terapia contra el cáncer, ya sea como tratamiento independiente o en sinergia con otros fármacos anticancerígenos .

Efectos Antimicrobianos

La this compound es parte de un grupo más amplio de compuestos de las especies Paeonia conocidos por sus propiedades antimicrobianas. Estos compuestos se han utilizado en la medicina tradicional y ahora se están investigando por su eficacia contra una variedad de infecciones microbianas .

Usos Antiinflamatorios

Los efectos antiinflamatorios de la this compound la convierten en una candidata para el tratamiento de enfermedades inflamatorias. Su capacidad para modular la respuesta inflamatoria del cuerpo puede ser beneficiosa en afecciones como la artritis, el asma y otros trastornos inflamatorios crónicos .

Beneficios Antioxidantes

Como antioxidante, la this compound ayuda a neutralizar los radicales libres, que son subproductos dañinos del metabolismo celular. Su capacidad antioxidante se está estudiando para posibles aplicaciones en la prevención de enfermedades relacionadas con el estrés oxidativo, incluidas las enfermedades cardiovasculares y las afecciones relacionadas con el envejecimiento .

Safety and Hazards

Mecanismo De Acción

Target of Action

Paeonilactone C, a monoterpenoid isolated from Paeonia lactiflora roots, has been found to have several primary targets. A protein-protein interaction network (PPI) analysis showed that AKT1, EGFR, SRC, MAPK14, NOS3, and KDR were key targets of Paeonilactone C in the treatment of blood stasis syndrome .

Mode of Action

Paeonilactone C interacts with its targets to exert its therapeutic effects. For instance, it has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that Paeonilactone C may interact with its targets to mitigate oxidative stress.

Biochemical Pathways

It has been suggested that the potential pharmacological mechanisms of paeonilactone c may be related to angiogenesis, vasoconstriction and relaxation, coagulation, and the migration and proliferation of vascular cells .

Pharmacokinetics

More research is needed to fully understand the ADME properties of Paeonilactone C and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of Paeonilactone C’s action are primarily neuroprotective. It has been found to significantly protect primary cultures of rat cortical cells against H2O2-induced neurotoxicity . This suggests that Paeonilactone C may have potential therapeutic applications in neurodegenerative disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Paeonilactone C. For instance, Paeonilactone C is a cold climate species found in woods and grasslands from 400 to 2,300 m elevations in its native range . It is tolerant of a wide range of soil conditions, but is intolerant of too dry or water-logged soil . These environmental factors may influence the concentration and efficacy of Paeonilactone C in Paeonia lactiflora roots.

Propiedades

IUPAC Name |

[(3S,3aR,6S,7aR)-6-hydroxy-6-methyl-2,5-dioxo-3a,4,7,7a-tetrahydro-3H-1-benzofuran-3-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-17(21)8-13-11(7-14(17)18)12(16(20)23-13)9-22-15(19)10-5-3-2-4-6-10/h2-6,11-13,21H,7-9H2,1H3/t11-,12-,13-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKBBWGLLDEQEV-ZFRZLUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C(CC1=O)C(C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]2[C@H](CC1=O)[C@H](C(=O)O2)COC(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98751-77-0 | |

| Record name | Paeonilactone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAEONILACTONE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS4QRR92VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

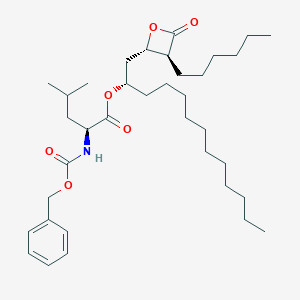

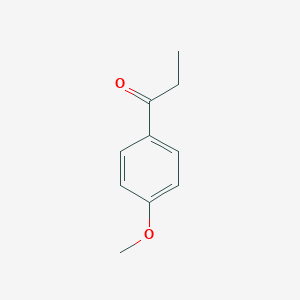

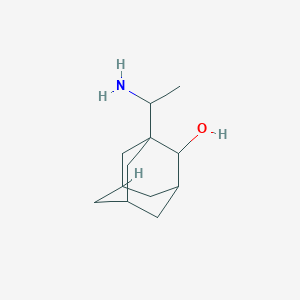

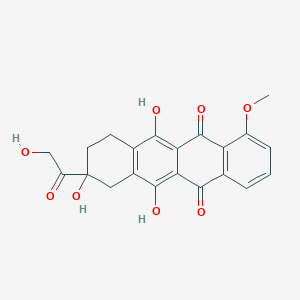

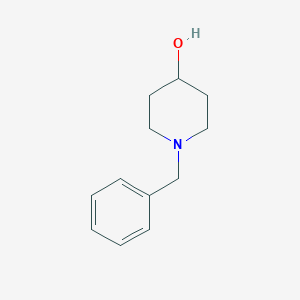

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Paeonilactone C?

A1: Paeonilactone C, a monoterpene isolated from the roots of Paeonia lactiflora, demonstrates neuroprotective activity against oxidative stress. [] Specifically, it was shown to protect primary rat cortical cells from damage induced by hydrogen peroxide (H2O2). []

Q2: Is there a connection between the structure of Paeonilactone C and its neuroprotective activity?

A2: While the provided research highlights the neuroprotective effect of Paeonilactone C, [] it does not delve into specific structure-activity relationships. Further research is needed to understand how modifications to the Paeonilactone C structure might impact its activity, potency, and selectivity.

Q3: Are there existing methods to synthesize Paeonilactone C?

A3: Yes, enantiospecific synthesis of (+)-Paeonilactone C has been achieved using R-(-)-carvone as a starting material. [, ] This approach allows for the controlled synthesis of the desired enantiomer of the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)